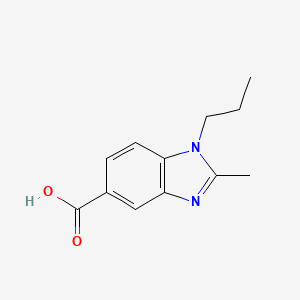

2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid

Description

2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid is an organic compound with the molecular formula C12H14N2O2. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Properties

IUPAC Name |

2-methyl-1-propylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-3-6-14-8(2)13-10-7-9(12(15)16)4-5-11(10)14/h4-5,7H,3,6H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHJEZOOBANSGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NC2=C1C=CC(=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68740-33-0 | |

| Record name | 2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1-propyl-1H-benzimidazole with a carboxylating agent. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of 2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemical Synthesis

The compound is utilized as a reagent in the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals. Its ability to participate in reactions such as nucleophilic substitutions and coupling reactions enhances its utility in organic synthesis.

Table 1: Synthetic Applications

| Application Type | Description |

|---|---|

| Building Block | Used in the synthesis of pharmaceutical compounds |

| Reagent | Functions in various chemical reactions |

| Intermediate | Acts as a precursor for more complex structures |

Case Study: Antiviral Activity

A study focusing on benzimidazole derivatives demonstrated their effectiveness against various viruses, suggesting that similar benzodiazole compounds could exhibit antiviral properties. For example, certain derivatives have been reported to inhibit the replication of Bovine Viral Diarrhea Virus with notable efficacy .

Agricultural Applications

In agriculture, 2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid has potential applications as a pesticide or plant growth regulator. Compounds with similar structures have been shown to possess insecticidal and fungicidal properties.

Table 2: Agricultural Applications

| Application Type | Description |

|---|---|

| Pesticide | Potential use in controlling agricultural pests |

| Fungicide | May inhibit fungal growth in crops |

| Plant Growth Regulator | Could enhance plant resilience against diseases |

Safety and Environmental Impact

While exploring the applications of 2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid, it is crucial to consider its safety profile and environmental impact. Preliminary assessments suggest that compounds within this class may have varying degrees of toxicity; therefore, thorough evaluations are necessary before widespread application.

Mechanism of Action

The mechanism of action of 2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

- 1-Propyl-1,3-benzodiazole-5-carboxylic acid

- 2-Methyl-1-propyl-1H-benzimidazole-5-carboxylic acid

Uniqueness

2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid is unique due to its specific structural features and the presence of both methyl and propyl groups. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid (MPBCA) is a heterocyclic organic compound belonging to the benzodiazole family. Its unique structure, featuring a fused benzene and diazole ring along with a carboxylic acid functional group, contributes to its diverse biological activities. This article explores the biological activity of MPBCA, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₄N₂O₂

- Molecular Weight : 218.25 g/mol

- Structure : The compound consists of a benzodiazole core with a propyl and methyl substituent at specific positions, enhancing its reactivity and biological interactions.

The biological activity of MPBCA primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, facilitating binding to target proteins. Research indicates that benzodiazole derivatives often exhibit:

- Inhibition of Enzyme Activity : MPBCA may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer.

- Alteration of Receptor Signaling : By binding to receptors, MPBCA can modulate signaling pathways associated with various physiological responses.

Biological Activities

Research has identified several biological activities associated with MPBCA and similar benzodiazole compounds:

Case Studies

Several studies have explored the biological activity of benzodiazole derivatives, providing insights into the potential applications of MPBCA:

- A study investigating the antitumor effects of benzodiazole derivatives found that compounds similar to MPBCA inhibited cell proliferation in breast cancer cell lines, suggesting a mechanism involving cell cycle arrest and induction of apoptosis .

- Another research effort focused on the synthesis and evaluation of antimicrobial activity among benzodiazole derivatives demonstrated that certain structural modifications enhanced efficacy against Gram-positive bacteria .

Comparative Analysis

The following table summarizes the biological activities of selected benzodiazole derivatives compared to MPBCA:

| Compound Name | Antitumor Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid | Potential | Limited | Possible |

| Ethyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate | Confirmed | Strong | Moderate |

| 7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid | High | Moderate | High |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via cyclization of precursors like 2-methyl-1-propyl-1H-benzimidazole with carboxylating agents (e.g., carbon dioxide or phosgene derivatives). Key parameters include temperature (typically 80–120°C), solvent polarity (e.g., DMF or acetic acid), and catalyst use (e.g., Lewis acids). Yields range from 40–75% depending on reagent stoichiometry and reaction time .

- Table : Synthetic Routes Comparison

| Route | Precursor | Reagent | Solvent | Yield (%) |

|---|---|---|---|---|

| A | 2-methyl-1-propyl-1H-benzimidazole | CO₂ (high pressure) | DMF | 65 |

| B | 2-methyl-1-propyl-1H-benzimidazole | ClCO₂Et | AcOH | 55 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzodiazole core and propyl/methyl substituents. For example, the carboxylic acid proton appears as a broad singlet near δ 12.5 ppm in DMSO-d₆. Mass spectrometry (HRMS) validates the molecular ion peak (m/z 218.1 for C₁₂H₁₄N₂O₂). IR spectroscopy identifies the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O absorption (~1680 cm⁻¹) .

Q. What are the primary chemical reactions this compound undergoes?

- Methodological Answer : The compound participates in:

- Oxidation : Forms oxides using H₂O₂ or KMnO₄, targeting the benzodiazole ring’s nitrogen atoms.

- Reduction : LiAlH₄ reduces the carboxylic acid to a hydroxymethyl group.

- Substitution : Halogenation (e.g., Br₂ in CCl₄) introduces bromine at the 4-position of the benzodiazole ring .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

- Methodological Answer : Yield optimization involves:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves purity.

- Catalyst screening : Transition metal catalysts (e.g., Pd/C) enhance cyclization efficiency.

- Solvent selection : Polar aprotic solvents (e.g., NMP) improve solubility of intermediates. Pilot studies report ~85% yield under optimized microwave conditions .

Q. How should researchers address contradictory reports on the compound’s biological activity?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ variations) may arise from:

- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains.

- Purity thresholds : Impurities >5% (e.g., unreacted precursors) can skew bioactivity results.

- Structural analogs : Co-testing with derivatives (e.g., 2-(3-nitrophenyl)-analogs) clarifies structure-activity relationships .

Q. What computational approaches are used to predict this compound’s reactivity or binding affinity?

- Methodological Answer : Density Functional Theory (DFT) models the electron density of the benzodiazole ring to predict sites for electrophilic attack. Molecular docking (AutoDock Vina) simulates interactions with biological targets (e.g., cytochrome P450 enzymes), guiding rational drug design .

Q. What mechanisms underlie its enzyme inhibition properties?

- Methodological Answer : The carboxylic acid group chelates metal ions (e.g., Mg²⁺) in enzyme active sites, while the benzodiazole core π-stacks with aromatic residues. Kinetic assays (e.g., Lineweaver-Burk plots) reveal non-competitive inhibition of tyrosinase (Ki ~2.3 µM) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies (HPLC monitoring) show:

- Dry, inert atmosphere : Stable for >12 months at −20°C.

- Aqueous solutions : Hydrolyzes within 72 hours at pH >7.0.

- Light exposure : UV irradiation (254 nm) degrades the benzodiazole ring, necessitating amber glass storage .

Data Contradiction Analysis Example

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.